Cas no 74927-11-0 (D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-, 5-(trihydrogendiphosphate), P'®5'-esterwith 1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinecarboxamide, (1S)- (9CI))

D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-, 5-(trihydrogendiphosphate), P'®5'-esterwith 1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinecarboxamide, (1S)- (9CI) structure
74927-11-0 structure
Product Name:D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-, 5-(trihydrogendiphosphate), P'®5'-esterwith 1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinecarboxamide, (1S)- (9CI)
CAS-nummer:74927-11-0
MF:C21H29N7O14P2
MW:665.440986394882
CID:565654
PubChem ID:928
Update Time:2025-04-19

D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-, 5-(trihydrogendiphosphate), P'®5'-esterwith 1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinecarboxamide, (1S)- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • 1H-Pyrazolo[4,3-d]pyrimidine,D-ribitol deriv.
    • dihydronicotinamide formycin dinucleotide
    • 5'-esterwith 1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinecarboxamide, (1S)- (9CI)
    • D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-, 5-(trihydrogendiphosphate), P'&reg
    • CERAPP_26258
    • NS00041065
    • dihydronicotinamide adenine dinu-cleotide
    • SCHEMBL12253377
    • NFDH
    • SCHEMBL20208004
    • Dihydronicotinamide-adenine dinucleotide
    • 74927-11-0
    • D-Ribitol, 1-C-(7-amino-1H-pyrazolo(4,3-d)pyrimidin-3-yl)-1,4-anhydro-, 5-(trihydrogen diphosphate), 5-5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide, (S)-
    • DTXSID20861594
    • SCHEMBL25792100
    • FT-0622883
    • [[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
    • D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-, 5-(trihydrogendiphosphate), P'®5'-esterwith 1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinecarboxamide, (1S)- (9CI)
    • Inchi: 1S/C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)
    • InChI-sleutel: BOPGDPNILDQYTO-UHFFFAOYSA-N
    • LACHT: P(=O)(O)(OP(=O)(O)OCC1C(C(C(N2C=CCC(C(N)=O)=C2)O1)O)O)OCC1C(C(C(N2C=NC3C(N)=NC=NC2=3)O1)O)O

Berekende eigenschappen

  • Exacte massa: 665.124772
  • Monoisotopische massa: 665.124772
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 16
  • Aantal draaibare bindingen: 1
  • Complexiteit: 330
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: 2
  • XLogP3: 2.8
  • Topologisch pooloppervlak: 318

D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-, 5-(trihydrogendiphosphate), P'®5'-esterwith 1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinecarboxamide, (1S)- (9CI) Gerelateerde literatuur

Aanbevolen leveranciers
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited
Shandong Jing Kun Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.